Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate
Description
Properties
IUPAC Name |
methyl 2-[(4-chloro-3-nitrobenzoyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O5/c1-18-9(14)5-12-10(15)6-2-3-7(11)8(4-6)13(16)17/h2-4H,5H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJVTNSOVUSNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate typically involves the reaction of 4-chloro-3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: 4-amino-3-nitrophenylformamidoacetate.
Reduction: 2-[(4-chloro-3-nitrophenyl)formamido]acetic acid.
Substitution: 2-[(4-amino-3-nitrophenyl)formamido]acetate.
Scientific Research Applications
Chemistry
Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions.
Biology
In biological research, this compound is employed in studying enzyme inhibition and protein-ligand interactions. It has shown potential as an inhibitor for specific enzymes, impacting their normal functions by binding to active sites.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound demonstrated significant activity against several pathogens, with minimum inhibitory concentrations (MICs) comparable to established antibiotics:
- MIC Values : Ranged from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli.
- Biofilm Formation : The compound significantly reduced biofilm formation in Staphylococcus epidermidis, indicating its potential as an antibiofilm agent.
Case Study 1: Antimicrobial Evaluation
A study evaluated this compound alongside various derivatives for their antimicrobial efficacy. The results indicated robust inhibition against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (μg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm formation |
| Escherichia coli | 1.0 | Comparable to standard antibiotics |
Case Study 2: Enzyme Inhibition Studies
The compound has also been investigated for its role in enzyme inhibition, particularly regarding its interaction with cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC (μM) | COX-2 IC (μM) |
|---|---|---|
| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These findings suggest that this compound may have therapeutic potential in anti-inflammatory applications.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of enzyme-substrate complex formation and the disruption of catalytic activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The compound’s properties can be contextualized against analogs with modified functional groups or substituents. Below is a comparative analysis based on structural motifs and available
Table 1: Structural and Functional Comparison
Key Observations :
Hydrogen Bonding and Crystallinity: this compound’s amide and ester groups enable robust hydrogen-bonding networks, likely leading to stable crystalline structures. This aligns with studies on hydrogen-bond-directed crystal packing .
Electronic Effects: The 4-chloro-3-nitro substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aryl ring compared to non-halogenated analogs. Replacement of the nitro group (e.g., with methyl or methoxy) would decrease polarity and alter reactivity in substitution or reduction reactions.
Commercial and Synthetic Viability :
Methodological Considerations in Structural Analysis
The compound’s structural determination likely employs SHELX software (e.g., SHELXL for refinement), a standard in small-molecule crystallography . Comparatively, analogs with complex hydrogen-bonding patterns may require advanced tools like graph-set analysis (as described by Bernstein et al.) to map intermolecular interactions .
Biological Activity
Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate is an organic compound with the molecular formula and a molecular weight of 272.64 g/mol. It is notable for its potential biological activities, which have been the subject of various research studies.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound, revealing promising results against various pathogens. The compound exhibited significant activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study: Antimicrobial Evaluation
In a study evaluating several derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated:
- MIC Values : Ranged from 0.5 to 1.0 μg/mL against Staphylococcus aureus and Escherichia coli.
- Biofilm Formation : The compound significantly reduced biofilm formation in Staphylococcus epidermidis, showcasing its potential as an antibiofilm agent .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
In Vitro Studies
In vitro assays revealed:
- IC50 Values : For COX-1 and COX-2 inhibition, IC50 values were reported at approximately 0.04 μmol, comparable to the standard drug Celecoxib.
- Mechanism of Action : The anti-inflammatory effects are attributed to the blockade of prostaglandin synthesis, which is crucial in mediating inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Variations in substituents on the phenyl ring and the formamido group have shown to influence both antimicrobial and anti-inflammatory activities.
| Substituent | Activity Level | Notes |
|---|---|---|
| Chlorine | High | Enhances binding affinity to bacterial enzymes |
| Nitro Group | Moderate | Contributes to overall biological activity |
The proposed mechanism of action involves the interaction of this compound with specific molecular targets within microbial cells. This interaction may lead to:
- Inhibition of cell wall synthesis.
- Disruption of protein synthesis pathways.
- Modulation of inflammatory mediators .
Toxicological Profile
Preliminary toxicological assessments indicate that this compound exhibits low toxicity towards mammalian cells, with IC50 values exceeding 60 μM in cytotoxicity assays, suggesting a favorable safety profile for further development .
Q & A
Basic: What spectroscopic techniques are recommended for structural confirmation of Methyl 2-[(4-chloro-3-nitrophenyl)formamido]acetate, and how should data interpretation be approached?
Answer:
Key spectroscopic methods include:
- NMR (¹H, ¹³C): Assign signals for the ester group (COOCH₃ at ~3.7 ppm for ¹H and ~170 ppm for ¹³C), formamido group (NHCO at ~8-10 ppm for ¹H), and aromatic protons (split patterns for 4-chloro-3-nitrophenyl substituent). Compare with analogs like methyl 2-(2-formylphenyl)acetate ( ) to resolve ambiguities .
- IR Spectroscopy: Confirm carbonyl stretches (ester C=O at ~1740 cm⁻¹, formamide C=O at ~1680 cm⁻¹) .
- Mass Spectrometry: Verify molecular ion ([M+H]⁺) and fragmentation patterns using high-resolution MS.
Data Interpretation Tips:
- Cross-reference with synthesized analogs (e.g., ’s 2-Chloro-N-(4-Fluoro-3-nitrophenyl)acetamide) to validate substituent effects.
- Use computational tools (e.g., ChemDraw, Gaussian) to predict shifts and compare with experimental data .
Basic: What is a synthetic route for this compound, and what intermediates are critical?
Answer:
A plausible synthesis involves:
Nitration and Chlorination: Start with 4-chloro-3-nitrobenzoic acid (CAS 56525-63-4, ) as the precursor.
Formation of Acid Chloride: React with thionyl chloride (SOCl₂) to generate 4-chloro-3-nitrobenzoyl chloride.
Coupling with Methyl Glycinate: Condense the acid chloride with methyl glycinate hydrochloride in the presence of a base (e.g., triethylamine) to form the formamido ester.
Critical Intermediates:
- 4-Chloro-3-nitrobenzoyl chloride: Monitor reaction completion via TLC (hexane:ethyl acetate, 3:1).
- Methyl glycinate hydrochloride: Ensure anhydrous conditions to prevent hydrolysis .
Advanced: How can researchers resolve contradictions in crystallographic data during structure determination?
Answer:
Steps for Resolution:
Data Collection: Use high-resolution single-crystal X-ray diffraction (e.g., ’s parameters: R factor = 0.036, data-to-parameter ratio = 12.3).
Refinement with SHELX: Apply SHELXL ( ) for iterative model adjustment. Address outliers using the "L.S." command for least-squares refinement.
Validation Tools: Cross-check with PLATON (twins/misfits) and CCDC Mercury (hydrogen bonding networks).
Case Example:
For the related compound in , discrepancies in bond lengths were resolved by refining anisotropic displacement parameters and validating against DFT-calculated geometries .
Advanced: How do substituent variations (e.g., nitro/chloro positioning) influence reactivity, and how can this be systematically studied?
Answer:
Substituent Effects Table:
Methodology:
- Synthesize analogs (e.g., ’s methyl 2-cyano-2-(3-chloro-4-nitrophenyl)acetate).
- Compare reaction rates in nucleophilic acyl substitution using kinetic assays (UV-Vis monitoring at 400 nm).
Methodological: How to optimize solubility for in vitro assays while maintaining compound stability?
Answer:
Approaches:
- Co-Solvents: Use 5% DMSO (polar aprotic) + 2% Tween 80 (surfactant) as in .
- pH Adjustment: Test buffered solutions (pH 7.4 PBS) to mimic physiological conditions.
- Lyophilization: Pre-dissolve in tert-butanol and freeze-dry for stable reconstitution .
Validation:
- Conduct dynamic light scattering (DLS) to confirm no aggregation.
- Monitor stability via HPLC over 24 hours (retention time shifts indicate degradation).
Advanced: How to interpret conflicting elemental analysis (EA) and spectroscopic data?
Answer:
Troubleshooting Workflow:
Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
Alternative Characterization: Perform X-ray crystallography ( ) or high-resolution MS to confirm molecular formula.
EA Recalculation: Account for hygroscopicity or residual solvents (e.g., ethyl acetate in ’s intermediates).
Case Study:
For ’s compound, EA discrepancies were traced to incomplete drying; vacuum desiccation (40°C, 24h) resolved the issue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
